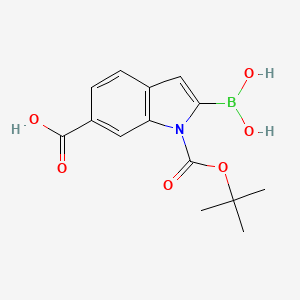

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico es un compuesto que pertenece a la clase de los ácidos borónicos. Los ácidos borónicos son conocidos por su versatilidad en la síntesis orgánica y su capacidad para formar enlaces covalentes reversibles con dioles, lo que los convierte en valiosos en diversas aplicaciones químicas y biológicas. Este compuesto, en particular, tiene una estructura única que combina las propiedades de los ácidos borónicos con la parte indol, que es un motivo estructural común en muchos productos naturales y productos farmacéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico típicamente implica la introducción del grupo ácido borónico en el anillo indol. Un método común es la borilación catalizada por paladio de indoles halogenados utilizando bis(pinacolato)diborano como fuente de boro. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un catalizador de paladio, como Pd(dppf)Cl2. El grupo protector terc-butoxicarbonil (Boc) se introduce para proteger el átomo de nitrógeno del indol durante la reacción .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo ácido borónico puede oxidarse para formar ésteres borónicos o boratos.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes que contienen boro.

Sustitución: El grupo ácido borónico puede participar en reacciones de sustitución, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el perborato de sodio se pueden utilizar como agentes oxidantes.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.

Sustitución: Los catalizadores de paladio, como Pd(PPh3)4, y las bases como el carbonato de potasio se utilizan en las reacciones de acoplamiento de Suzuki-Miyaura.

Productos principales

Oxidación: Ésteres borónicos o boratos.

Reducción: Alcoholes que contienen boro.

Sustitución: Diversos indoles sustituidos con nuevos enlaces carbono-carbono.

Aplicaciones Científicas De Investigación

El ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico tiene varias aplicaciones de investigación científica:

Biología: La capacidad del compuesto para formar enlaces covalentes reversibles con dioles lo hace útil en el diseño de sensores y sondas para detectar carbohidratos y otras biomoléculas.

Medicina: La parte indol es un motivo estructural común en muchos productos farmacéuticos, y este compuesto se puede utilizar en la síntesis de candidatos a fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción del ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico implica la formación de enlaces covalentes reversibles con dioles. Esta interacción está facilitada por el grupo ácido borónico, que puede formar ésteres cíclicos con dioles. Esta propiedad se explota en diversas aplicaciones, como el diseño de sensores y sondas. La parte indol también puede interactuar con dianas biológicas, como enzimas y receptores, a través de interacciones π-π y enlaces de hidrógeno .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fenilborónico: Un ácido borónico más simple que carece de la parte indol.

Ácido indol-3-borónico: Similar al ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico pero sin el grupo protector Boc.

Ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-3-carboxílico: Un isómero posicional con el grupo ácido borónico en una posición diferente en el anillo indol.

Unicidad

El ácido 2-borono-1-(terc-butoxicarbonil)-1H-indol-6-carboxílico es único debido a la presencia tanto del grupo ácido borónico como de la parte indol, lo que proporciona una combinación de reactividad y actividad biológica. El grupo protector Boc también agrega estabilidad y permite una desprotección selectiva en aplicaciones sintéticas .

Propiedades

Fórmula molecular |

C14H16BNO6 |

|---|---|

Peso molecular |

305.09 g/mol |

Nombre IUPAC |

2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid |

InChI |

InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-6-9(12(17)18)5-4-8(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) |

Clave InChI |

AFFUEKZAHJTIQR-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)